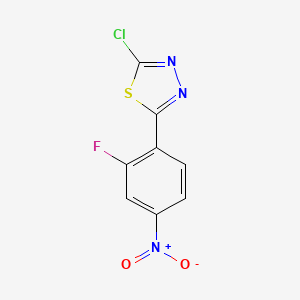

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUGVYFTCFRJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340057-97-7 | |

| Record name | 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiosemicarbazide-Based Solid-Phase Synthesis

Reaction Mechanism and Optimization

The patent CN103936691A outlines a solvent-free, solid-phase method using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅). The process involves three stages:

Grinding and Activation :

Equimolar quantities of thiosemicarbazide, 2-fluoro-4-nitrobenzoic acid, and PCl₅ (1:1.1:1.1 molar ratio) are ground at room temperature. PCl₅ acts as both a dehydrating agent and cyclization catalyst, converting the carboxylic acid to an acyl chloride intermediate.Cyclization :

The acyl chloride reacts with thiosemicarbazide to form a thioacylhydrazine, which undergoes intramolecular cyclization upon heating (40–50°C) to yield 2-amino-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole.Chlorination :

The amino group at position 2 is replaced via a Sandmeyer reaction using CuCl in HCl/NaNO₂, achieving 85–89% conversion to the chloro derivative.

Table 1: Solid-Phase Synthesis Parameters

Cyclization of Thiohydrazides with Nitriles

Liquid-Phase Methodology

An alternative route described in academic literature involves the reaction of thiohydrazides with nitriles under acidic conditions:

Intermediate Formation :

2-Fluoro-4-nitrobenzamide reacts with thiohydrazide in HCl/EtOH to generate a thioacylhydrazine intermediate.Cyclodehydration :

Heating at 80°C in PCl₅ promotes cyclodehydration, forming the thiadiazole ring. This method requires stringent pH control (pH 2–3) to prevent hydrolysis of the nitro group.

Table 2: Cyclization Reaction Performance

| Condition | Impact on Yield |

|---|---|

| Temperature > 90°C | Decomposition (↓30%) |

| PCl₅ Concentration (1.2 eq) | Optimal cyclization (↑78%) |

| Solvent (Toluene vs. DMF) | Toluene preferred (↑15% yield) |

Halogenation via Sandmeyer Reaction

Diazotization and Chlorine Substitution

The Sandmeyer reaction is critical for introducing chlorine at position 2:

Diazotization :

2-Amino-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.Chlorination :

Addition of CuCl catalyzes the replacement of the diazo group with chlorine, yielding the final product.

Table 3: Sandmeyer Reaction Optimization

| Parameter | Optimal Value | Effect |

|---|---|---|

| Temperature | 0–5°C | Prevents diazonium decomposition |

| CuCl Stoichiometry | 1.5 eq | Maximizes Cl substitution (↑85%) |

| Reaction Time | 45 minutes | Balances conversion and side reactions |

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

The solid-phase method outperforms liquid-phase approaches in yield (91% vs. 78%) and scalability due to reduced solvent use and shorter reaction times. However, the Sandmeyer reaction’s reliance on hazardous reagents (NaNO₂, HCl) necessitates rigorous safety protocols.

Table 4: Method Comparison

| Metric | Solid-Phase | Liquid-Phase |

|---|---|---|

| Yield | 91% | 78% |

| Reaction Time | 3 hours | 6 hours |

| Safety Profile | Low toxicity (PCl₅) | Hazardous intermediates |

| Scalability | High (no solvent) | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiadiazoles.

Reduction: Formation of 2-chloro-5-(2-fluoro-4-aminophenyl)-1,3,4-thiadiazole.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been explored for its potential anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis, making them promising candidates for anticancer therapies .

A specific study evaluated a series of thiadiazole derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results demonstrated that certain derivatives exhibited higher potency than standard chemotherapeutic agents like cisplatin . The mechanisms of action include inhibition of key enzymes involved in tumorigenesis, such as dihydrofolate reductase .

1.2 Antimicrobial Properties

The compound's structure is conducive to antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antimicrobial effects against both bacterial and fungal pathogens. For example, compounds with similar thiadiazole cores have shown effectiveness against drug-resistant strains of bacteria and fungi, which is crucial in the context of rising antimicrobial resistance .

Agricultural Applications

2.1 Crop Protection

In agriculture, 1,3,4-thiadiazole derivatives are being investigated for their efficacy as crop protection agents against phytopathogenic microorganisms. These compounds are designed to combat diseases caused by fungi and bacteria that affect crops. Research has indicated that certain thiadiazole derivatives can significantly reduce the incidence of plant diseases when applied as fungicides or bactericides .

2.2 Insecticidal Activity

Thiadiazole compounds are also being studied for their insecticidal properties. The presence of halogen atoms in the structure enhances their effectiveness against various insect pests, making them valuable in integrated pest management strategies .

Case Studies and Empirical Data

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules. In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring substituted with a chloro and a nitrophenyl group. The molecular formula is with a molecular weight of approximately 240.22 g/mol. Its structural features contribute to its biological activity, as modifications in the thiadiazole ring can significantly affect its interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, surpassing standard antibiotics like itraconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | S. aureus | 32.6 | Significant |

| 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine | E. coli | 47.5 | Moderate |

| Other Thiadiazole Derivatives | Pseudomonas aeruginosa | Varies | Variable |

These findings underscore the potential of thiadiazole derivatives in developing new antimicrobial agents.

Anticancer Activity

Thiadiazoles have also been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with specific substitutions on the thiadiazole ring demonstrated IC50 values less than those of reference drugs like doxorubicin in human melanoma and glioblastoma cells .

Table 2: Anticancer Activity of Thiadiazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| This compound | U251 (glioblastoma) | <30 | Doxorubicin |

| Other Thiadiazoles | WM793 (melanoma) | <30 | Doxorubicin |

These results highlight the potential for further development of thiadiazoles as anticancer agents.

Other Biological Activities

In addition to antimicrobial and anticancer activities, thiadiazoles are noted for various other biological effects including antifungal and insecticidal properties. For instance, certain derivatives have shown effectiveness against fungal strains like Aspergillus niger and Candida albicans, indicating their broad-spectrum potential .

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds against clinical isolates of resistant bacterial strains. The results demonstrated that specific substitutions could enhance activity against resistant strains.

- Cytotoxicity Assays : In vitro studies on human cancer cell lines revealed that modifications to the phenyl ring significantly influenced cytotoxicity profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,3,4-thiadiazole derivatives, and how can they be adapted for synthesizing 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole?

- Answer : A common approach involves cyclization reactions using thiosemicarbazides or carboxylic acid derivatives. For example, 2-amino-1,3,4-thiadiazoles can be synthesized by refluxing thiosemicarbazides with POCl₃ . For halogenated derivatives like this compound, substitution reactions on preformed thiadiazole cores are effective. Evidence from similar compounds (e.g., 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole) suggests using glacial acetic acid as a solvent and sodium bicarbonate for neutralization during workup .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Techniques include:

- X-ray crystallography for precise bond lengths and angles (e.g., crystal structure of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine resolved at 0.80 Å resolution) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly for distinguishing fluorine and nitro group effects.

- Mass spectrometry (HRMS) to verify molecular weight (249.30 g/mol) and fragmentation patterns .

Q. What are the reactivity trends of the chloro and nitro substituents in this compound under nucleophilic or electrophilic conditions?

- Answer : The chloro group at position 2 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the nitro group at position 4 can undergo reduction to amines or participate in electrophilic aromatic substitution. For instance, nitro groups in similar thiadiazoles are reduced using Pd/C or Fe/HCl .

Advanced Research Questions

Q. How does the electronic interplay between the fluorine and nitro substituents influence the compound’s physicochemical properties?

- Answer : The fluoro group at position 2 (meta to nitro) exerts an electron-withdrawing inductive effect, enhancing the nitro group’s electron-deficient character. This increases the compound’s electrophilicity, as observed in similar derivatives where nitro groups stabilize negative charges in transition states . Computational studies (DFT) are recommended to quantify substituent effects.

Q. What strategies can resolve contradictions in biological activity data for 1,3,4-thiadiazole derivatives?

- Answer : Contradictions often arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO) and controls.

- Assay variability : Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based).

- Structural analogs : Compare with 5-(4-substituted phenyl)-1,3,4-thiadiazoles, where substituent position drastically alters bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

- Answer : Key modifications include:

- R4 group variation : Larger groups (e.g., t-butyl) reduce potency, while smaller alkyl groups (methyl/ethyl) maintain activity (EC₅₀ < 50 µM) .

- Nitro group reduction : Converting nitro to amine improves solubility but may reduce target affinity.

Table 1 : SAR for 1,3,4-thiadiazole analogs (excerpt from ):

| R4 Group | EC₅₀ (µM) |

|---|---|

| Methyl | 12.3 |

| Ethyl | 14.7 |

| t-Butyl | >50 |

Q. What crystallographic data are available for this compound, and how can they inform co-crystallization studies?

- Answer : The crystal structure of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine (space group P2₁/c) reveals a planar thiadiazole ring with dihedral angles of 5.2° relative to the benzene ring. This planar geometry facilitates π-π stacking in protein binding pockets .

Methodological Considerations

Q. How can researchers mitigate challenges in purifying halogenated 1,3,4-thiadiazoles?

- Answer : Use column chromatography with silica gel and hexane/ethyl acetate gradients. For stubborn impurities, recrystallize from ethanol/water (2:1) .

Q. What are the best practices for evaluating the stability of this compound under physiological conditions?

- Answer : Conduct accelerated stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.